![molecular formula C9H19NO2S B13007288 1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol is an organic compound with a complex structure that includes an oxetane ring, a sulfanyl group, and an amino alcohol moiety. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures or reduce the sulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkylating agents .
Wissenschaftliche Forschungsanwendungen
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing oxetane rings, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol can be compared with other similar compounds, such as:
1-[Ethyl(methyl)amino]-2-propanol: This compound lacks the oxetane ring and sulfanyl group, making it less complex and potentially less reactive.
3-(Oxetan-3-ylsulfanyl)propan-2-ol: This compound lacks the ethyl(methyl)amino group, which may reduce its biological activity.
1-[Methyl(ethyl)amino]-3-(oxetan-3-ylthio)propan-2-ol: This compound has a similar structure but with different substituents, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
1-[ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C9H19NO2S/c1-3-10(2)4-8(11)7-13-9-5-12-6-9/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
NYLMWQXSEXYJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC(CSC1COC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
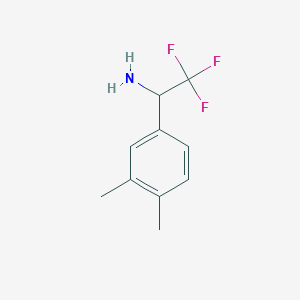
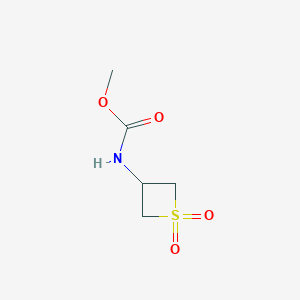
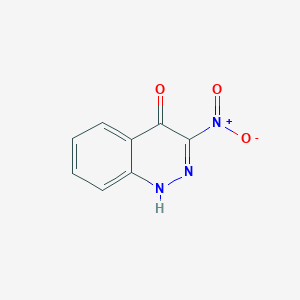
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
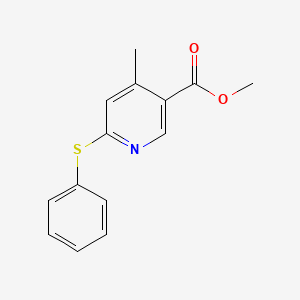
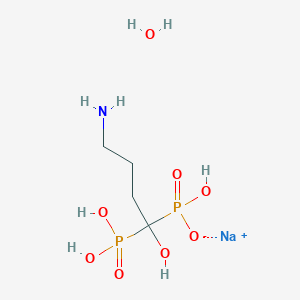
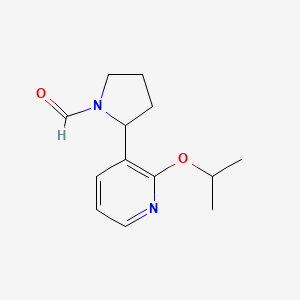
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)

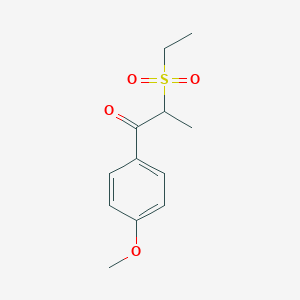
![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
